
1-(4-Trifluoromethylphenyl)piperidin-4-ol
Übersicht
Beschreibung
The compound 1-(4-Trifluoromethylphenyl)piperidin-4-ol is not directly studied in the provided papers. However, the papers do discuss related compounds and reactions that involve piperidine derivatives and trifluoromethyl groups. For instance, the reaction kinetics of a trifluoro compound with piperidine as a base is explored, which may offer insights into the reactivity of similar compounds . Additionally, the crystal structure of a piperidine derivative is reported, which could provide information on the structural aspects of piperidine rings and their interactions with substituents . Lastly, the use of a piperidine reagent in combination with trifluoromethanesulfonic anhydride for activating thioglycosides suggests the potential reactivity of piperidine derivatives in the presence of trifluoromethyl groups .
Synthesis Analysis
The synthesis of 1-(4-Trifluoromethylphenyl)piperidin-4-ol is not explicitly detailed in the provided papers. However, the papers do mention reagents and conditions that could be relevant to the synthesis of similar compounds. For example, the use of piperidine as a base in reactions with trifluoro compounds suggests that piperidine derivatives can be synthesized through reactions with electrophilic trifluoromethyl-containing compounds . The combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride indicates that piperidine can be used in conjunction with sulfonic anhydrides to activate certain functional groups .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is discussed in one of the papers, where the crystal structure of a piperidine dione is analyzed . The piperidine ring is shown to make dihedral angles with attached phenyl and phenylamine moieties, which could be indicative of the steric and electronic influences of substituents on the piperidine ring. This information could be extrapolated to understand the molecular geometry and potential conformations of 1-(4-Trifluoromethylphenyl)piperidin-4-ol.
Chemical Reactions Analysis
The chemical reactivity of piperidine derivatives is highlighted in the papers. The kinetics and mechanism of the reaction of a trifluoro compound with piperidine bases are studied, showing that primary and secondary amines promote the reaction, while tertiary amines do not . This suggests that the nitrogen atom in the piperidine ring of 1-(4-Trifluoromethylphenyl)piperidin-4-ol could be reactive under certain conditions. Additionally, the formation of glycosyl triflates from thioglycosides using a piperidine reagent implies that piperidine derivatives can participate in sulfonation reactions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-(4-Trifluoromethylphenyl)piperidin-4-ol are not directly reported, the papers provide some context that can be used to infer these properties. The negative entropies of activation reported for the reaction of a trifluoro compound with piperidine suggest that the reaction may have a complex transition state, which could be relevant to the stability and reactivity of similar compounds . The crystallographic data of a piperidine derivative could provide insights into the solid-state properties, such as crystal packing and hydrogen bonding potential .
Wissenschaftliche Forschungsanwendungen
1. Bioevaluation in Cancer Research
A study by Yadav et al. (2011) explored the development of Selective Estrogen Receptor Modulators (SERMs), incorporating chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols. This research aimed to create molecules with improved bioactivity against estrogen-responsive human MCF-7 breast cancer cells. However, they found that the compounds, including those similar to 1-(4-Trifluoromethylphenyl)piperidin-4-ol, displayed moderate activity, possibly due to their molecular bulk restricting the fit at the receptor site (Yadav et al., 2011).
2. Analysis of Anticonvulsant Drugs
Georges et al. (1989) analyzed the crystal structures of anticonvulsant compounds including derivatives of piperidin-4-ol, similar to 1-(4-Trifluoromethylphenyl)piperidin-4-ol. Their research provided insights into the structural and electronic properties of these compounds, revealing critical orientations and delocalization patterns within their molecular structures (Georges et al., 1989).
3. Development of Novel Antimycobacterial Agents
Research by Sun et al. (2009) on the development of novel anti-tuberculosis compounds identified piperidinol analogs, including 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol, as potential candidates. Although these compounds showed promising anti-tuberculosis activity, further testing revealed side effects that limited their advancement (Sun et al., 2009).
4. Synthesis of New Analogues of Diphenylpyraline
Weis et al. (2003) explored the synthesis of isomeric piperidin-4-ols and their N-methylated analogs, studying their antimycobacterial activity. This research highlighted the potential of piperidin-4-ol derivatives in pharmaceutical applications, particularly in the synthesis of new analogues of diphenylpyraline (Weis et al., 2003).
Eigenschaften
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)9-1-3-10(4-2-9)16-7-5-11(17)6-8-16/h1-4,11,17H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEZLXOOIIFZGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622403 | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Trifluoromethylphenyl)piperidin-4-ol | |
CAS RN |
681508-70-3 | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1321782.png)
![1-[4-(Trifluoromethyl)phenoxy]propan-2-one](/img/structure/B1321785.png)
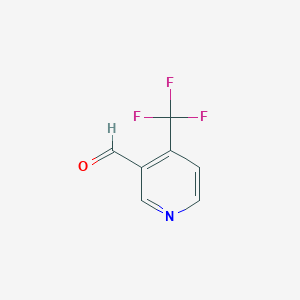
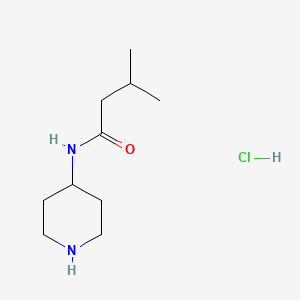
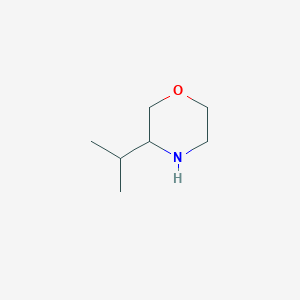

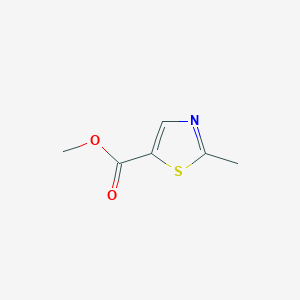
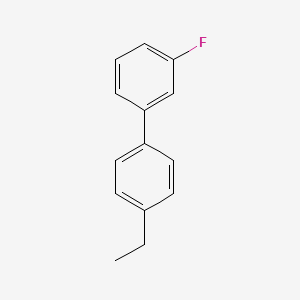
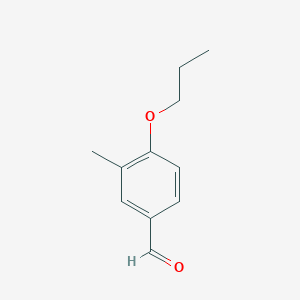
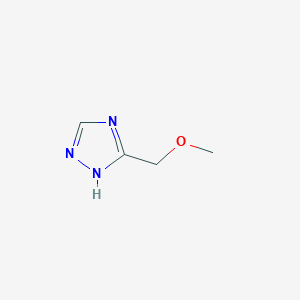
![(2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1321819.png)


